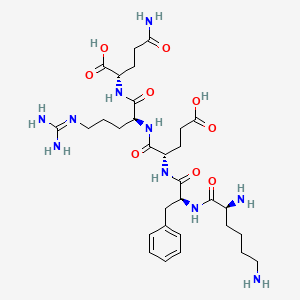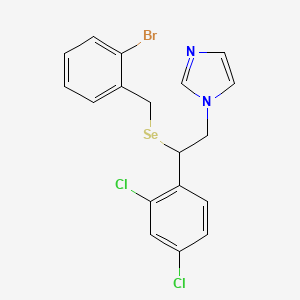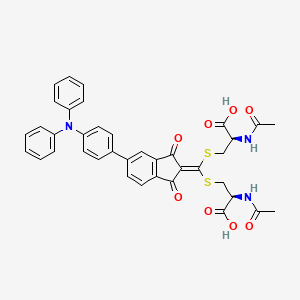
Tpa-nac
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tpa-nac is a nonfluorogenic prodrug that incorporates N-acetyl-L-cysteine into a conjugated acceptor skeleton. This compound is known for its ability to selectively label human serum albumin with fluorescence, making it a valuable tool in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions: Tpa-nac is synthesized by introducing N-acetyl-L-cysteine into a conjugated acceptor skeleton. The specific synthetic routes and reaction conditions involve the conjugation of N-acetyl-L-cysteine with a suitable acceptor molecule under controlled conditions. The reaction typically requires the use of solvents and catalysts to facilitate the conjugation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: Tpa-nac undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its functionality as a prodrug and its ability to label human serum albumin with fluorescence .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of specific catalysts to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound include fluorescently labeled human serum albumin and other conjugated molecules. These products are valuable for various scientific research applications, including imaging and diagnostic studies .
科学研究应用
Tpa-nac has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it is used as a fluorescent probe for labeling proteins and other biomolecules In biology, this compound is employed in imaging studies to visualize cellular processes and interactionsAdditionally, this compound is used in industrial applications for the development of new materials and technologies .
作用机制
The mechanism of action of Tpa-nac involves its ability to selectively label human serum albumin with fluorescence. This process is facilitated by the conjugation of N-acetyl-L-cysteine with the acceptor skeleton, which enables the compound to bind specifically to human serum albumin. The molecular targets and pathways involved in this process include the interaction of this compound with specific binding sites on human serum albumin, leading to the formation of a stable fluorescent complex .
相似化合物的比较
Tpa-nac is unique compared to other similar compounds due to its nonfluorogenic nature and its ability to selectively label human serum albumin with fluorescence. Similar compounds include other fluorescent probes and labeling agents, such as fluorescein isothiocyanate and rhodamine B. this compound stands out due to its specific conjugation with N-acetyl-L-cysteine, which enhances its selectivity and efficiency in labeling human serum albumin .
List of Similar Compounds:- Fluorescein isothiocyanate
- Rhodamine B
- Cyanine dyes
- Quantum dots
These compounds share some similarities with this compound in terms of their fluorescent properties and applications, but this compound’s unique conjugation with N-acetyl-L-cysteine sets it apart in terms of selectivity and functionality .
属性
分子式 |
C38H33N3O8S2 |
|---|---|
分子量 |
723.8 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-3-[[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-[1,3-dioxo-5-[4-(N-phenylanilino)phenyl]inden-2-ylidene]methyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C38H33N3O8S2/c1-22(42)39-31(36(46)47)20-50-38(51-21-32(37(48)49)40-23(2)43)33-34(44)29-18-15-25(19-30(29)35(33)45)24-13-16-28(17-14-24)41(26-9-5-3-6-10-26)27-11-7-4-8-12-27/h3-19,31-32H,20-21H2,1-2H3,(H,39,42)(H,40,43)(H,46,47)(H,48,49)/t31-,32+ |
InChI 键 |
BZUXGXSHFJKVJR-MEKGRNQZSA-N |
手性 SMILES |
CC(=O)N[C@H](CSC(=C1C(=O)C2=C(C1=O)C=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)SC[C@@H](C(=O)O)NC(=O)C)C(=O)O |
规范 SMILES |
CC(=O)NC(CSC(=C1C(=O)C2=C(C1=O)C=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)SCC(C(=O)O)NC(=O)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



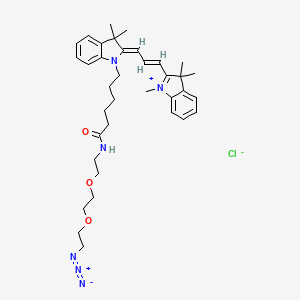
![tert-butyl N-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]carbamate](/img/structure/B12385135.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonanethioate](/img/structure/B12385139.png)

![[1,1,2,3,3-pentadeuterio-1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12385154.png)

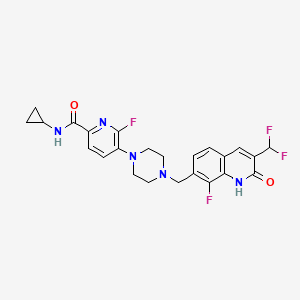
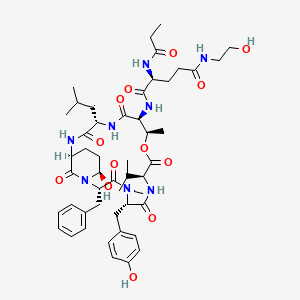
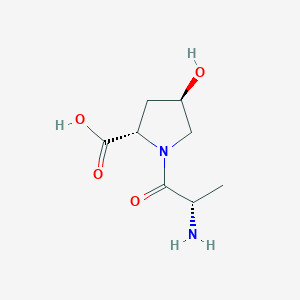

![N-cyclopropyl-3-(1-methyltriazol-4-yl)-4-[(1S)-1-pyridin-2-ylethoxy]benzamide](/img/structure/B12385169.png)
